
PF 1022A
Descripción general
Descripción
PF-1022A es un ciclooctadepsipéptido con propiedades antihelmínticas de amplio espectro. Se produce mediante la fermentación del hongo Mycelia sterilia. Este compuesto es conocido por sus fuertes actividades antihelmínticas contra diversos parásitos, incluyendo Ascaridia galli en pollos .
Métodos De Preparación
PF-1022A se sintetiza a través de un proceso de fermentación que involucra el hongo Mycelia sterilia. La producción industrial de PF-1022A implica la fermentación de este hongo en condiciones controladas para producir el compuesto en cantidades significativas . Además, existen métodos para producir derivados de PF-1022A, que implican la nitración de los anillos fenilo, seguida de reducción y posterior funcionalización .
Análisis De Reacciones Químicas
PF-1022A experimenta diversas reacciones químicas, incluyendo:
Oxidación y Reducción: Estas reacciones son esenciales para modificar los grupos funcionales dentro del compuesto.
Sustitución: Esta reacción implica la sustitución de un grupo funcional por otro, que puede utilizarse para crear derivados de PF-1022A.
Reactivos y Condiciones Comunes: La síntesis de PF-1022A y sus derivados a menudo implica reactivos como agentes nitrantes y condiciones como bajas temperaturas (por ejemplo, -20 °C a -78 °C) para reacciones específicas.
Productos Principales: Los productos principales formados a partir de estas reacciones incluyen varios derivados de PF-1022A, como la emodepside.
Aplicaciones Científicas De Investigación
Anthelmintic Activity
PF 1022A has been identified as a novel anthelmintic agent effective against various nematode species. Its mechanism primarily involves binding to latrophilin-like receptors in nematodes, which is crucial for their pharyngeal pumping. The compound has demonstrated efficacy against:
- Ascaridia galli in chickens
- Strongyloides ratti and Nippostrongylus brasiliensis in rats
- Ancylostoma caninum in dogs
- Trichostrongylus colubriformis and Haemonchus contortus in sheep
- Dictyocaulus viviparus in cattle
Studies report high efficacy rates with doses ranging from 1 to 10 mg/kg body weight administered via oral, subcutaneous, or intravenous routes, showing no significant clinical signs of toxicity .
Cytotoxic Effects
This compound exhibits cytotoxic properties against various cancer cell lines. Research indicates that it induces apoptosis through mitochondrial pathways, characterized by morphological changes such as chromatin condensation and cell shrinkage. In vitro studies revealed that treatment with this compound leads to a concentration-dependent increase in apoptotic nuclei in human cells .
Table 1: Cytotoxicity of this compound on Human Cell Lines
Concentration (µM) | Apoptotic Nuclei (%) After 24h | Apoptotic Nuclei (%) After 48h |
---|---|---|
Control | 2 | 3 |
2.5 | 4 | 6 |
5 | 12 | 15 |
10 | 14 | 36 |
This data suggests that while this compound shows promise as an anticancer agent, its concentrations for therapeutic use must be carefully considered to avoid excessive toxicity.
Development of Derivatives
The structural characteristics of this compound make it a valuable precursor for synthesizing semi-synthetic derivatives with enhanced potency. Research has indicated that certain di-substituted derivatives exhibit superior anthelmintic activity compared to their mono-substituted counterparts . This opens avenues for developing more effective treatments against resistant nematode strains.
Case Study: Efficacy Against Gastrointestinal Nematodes
In a controlled study involving livestock, this compound was administered to sheep infected with Haemonchus contortus. Results showed a significant reduction in parasite load post-treatment, confirming its effectiveness as an alternative to conventional anthelmintics .
Case Study: Safety Profile
In various animal studies, this compound was found to have a low toxicity profile, with no necrotic cell death observed even at higher concentrations that induced apoptosis. This suggests that this compound could be a safer alternative compared to other available anthelmintics .
Mecanismo De Acción
PF-1022A ejerce sus efectos formando canales iónicos en las membranas de los parásitos, lo que lleva a su parálisis y muerte . El compuesto se dirige a canales iónicos específicos e interrumpe el funcionamiento normal de las células del parásito. Este mecanismo es similar al de otros fármacos antihelmínticos, como la emodepside, que es un derivado de PF-1022A .
Comparación Con Compuestos Similares
PF-1022A pertenece a una clase de compuestos conocidos como ciclooctadepsipéptidos. Compuestos similares incluyen:
Emodepside: Un derivado semisintético de PF-1022A con propiedades antihelmínticas mejoradas.
Enniatina: Otro ciclooctadepsipéptido con características estructurales y actividades biológicas similares.
Avermectinas y Milbemicinas: Estos compuestos también tienen fuertes propiedades antihelmínticas, pero difieren en su estructura química y modo de acción.
PF-1022A es único debido a sus propiedades específicas de formación de canales iónicos y su actividad de amplio espectro contra diversos parásitos .
Actividad Biológica
PF 1022A is a cyclooctadepsipeptide that has garnered attention for its broad-spectrum anthelmintic properties, particularly against gastrointestinal nematodes. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Structure and Source
This compound is derived from the fermentation of the fungus Mycelia sterilia and has a complex structure characterized by a cyclo(D-lactyl-L-N-methylleucyl-D-3-phenyllactyl-L-N-methylleucyl) configuration. It is part of a family of N-methylated cyclooctadepsipeptides, with this compound being the most potent among its analogs .
Anthelmintic Activity
This compound exhibits strong anthelmintic activities against various nematodes, including Ascaridia galli in chickens and Ascaris suum in swine. The efficacy of this compound has been demonstrated through several in vitro and in vivo studies.
Efficacy Against Nematodes
- In Vitro Studies : this compound significantly inhibits egg hatch and larval movement at concentrations ranging from 1 to 100 μg/mL. Specifically, it showed complete inhibition of larval movement at most examination points within this concentration range .
- In Vivo Studies : In trials involving chickens infected with Ascaridia galli, this compound demonstrated a marked reduction in worm burden compared to untreated controls. Its efficacy was comparable to standard anthelmintics like levamisole .
The biological activity of this compound can be attributed to several mechanisms:
- Ion Channel Interaction : this compound acts as a channel-forming ionophore, influencing ion flux across cell membranes. This property is crucial for its anthelmintic effects as it disrupts the neuromuscular function of nematodes .
- GABA Receptor Binding : The compound binds to GABA receptors in nematodes, which may contribute to its paralyzing effects on these parasites. Although it does not act as a GABA agonist, it displaces GABA from muscle cells, suggesting a unique interaction with the receptor .
Cytotoxic Effects on Mammalian Cells
Recent studies have explored the cytotoxic effects of this compound on mammalian cells:
- Cell Proliferation Studies : In human KB-3-1 cells, this compound showed a concentration-dependent effect on cell proliferation. At lower concentrations (≤ 1 µM), it stimulated growth, while higher concentrations resulted in decreased viability, with an IC50 ranging from 5.9 µM to 8.1 µM depending on exposure time .
- Apoptotic Mechanisms : The compound's impact on apoptosis-related proteins (p53, Bax, Bcl-2) indicates that this compound can induce cell death through apoptosis pathways in certain cell types .
Comparative Efficacy Table
Compound | Target Organism | Efficacy Level | Reference |
---|---|---|---|
This compound | Ascaridia galli | High | |
Levamisole | Ascaridia galli | Moderate | |
Albendazole | Ascaridia galli | Low | |
Ivermectin | Ascaridia galli | Low |
Case Studies
- Study on Chickens : A controlled study demonstrated that chickens treated with this compound had significantly lower egg counts and worm burdens compared to untreated groups. The results indicated that this compound could be a viable alternative to traditional anthelmintics in poultry farming .
- Cytotoxicity Assessment : In vitro analysis revealed that exposure to this compound led to increased cell death in cancer cell lines at higher concentrations, suggesting potential applications in cancer therapy alongside its anthelmintic properties .
Q & A
Basic Research Questions
Q. What are the key structural features of PF 1022A that contribute to its anthelmintic activity?
this compound is an N-methylated cyclooctadepsipeptide composed of four alternating residues of N-methyl-L-leucine and four D-phenyl-lactate or D-lactate units, forming a 24-membered macrocyclic ring . Its bioactivity arises from:
- Ionophore properties : Facilitates transmembrane ion transport, disrupting parasitic osmotic balance .
- Structural rigidity : Cyclic architecture enhances stability against enzymatic degradation . Methodological guidance: Use nuclear magnetic resonance (NMR) and X-ray crystallography to confirm stereochemistry and intramolecular hydrogen bonding .
Q. How can researchers standardize in vitro assays to evaluate this compound’s efficacy against nematodes?
Key parameters for assay design:
- Solubility : Prepare stock solutions in DMSO (≥43 mg/mL at 25°C) and dilute in assay buffers to avoid precipitation .
- Dose-response curves : Test concentrations from 0.1–100 µM, monitoring motility inhibition in Ascaridia galli larvae over 24–72 hours .
- Controls : Include ivermectin as a positive control and solvent-only negative controls .
Q. What are the recommended in vivo models for studying this compound’s pharmacokinetics?
- Chicken models : Administer 10–20 mg/kg orally to assess efficacy against Ascaridia galli; measure plasma concentrations via LC-MS/MS .
- Rodent models : Use dose conversion based on body surface area (e.g., mouse-to-rat conversion factor: 3/6 = 0.5) .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound’s efficacy data across studies?
Example: Discrepancies in ED₅₀ values may arise from variations in parasite strains or experimental conditions.
- Approach : Apply the Eco-SSL framework to evaluate study quality :
Parameter | Scoring Criteria |
---|---|
Experimental design | Randomized dosing? Controlled environment? |
Data reporting | Full dose-response data? Statistical tests? |
- Meta-analysis : Pool data using standardized metrics (e.g., normalized inhibition rates) .
Q. What strategies optimize this compound’s synthetic yield while maintaining bioactivity?
- Solid-phase peptide synthesis (SPPS) : Incorporate N-methylation to reduce steric hindrance .
- Cyclization efficiency : Use HATU/DIPEA in dilute DCM (0.01 M) to minimize oligomerization .
- Quality control : Validate purity (>99%) via HPLC and bioassay against Haemonchus contortus .
Q. How can electrophysiological techniques elucidate this compound’s ionophore mechanism?
- Planar lipid bilayer assays : Measure single-channel currents to identify ion selectivity (e.g., K⁺ vs. Cl⁻) .
- Patch-clamp studies : Use C. elegans pharyngeal neurons to assess membrane depolarization .
Q. What computational approaches model this compound’s interactions with parasitic membranes?
- Molecular dynamics (MD) simulations : Embed this compound in a lipid bilayer (e.g., POPC/POPE) to analyze conformational stability .
- Free-energy calculations : Estimate binding affinity for putative targets like nematode-specific ion channels .
Q. Data Analysis and Reporting
Q. How to design ecotoxicological studies assessing this compound’s effects on non-target organisms?
- Test species : Include soil invertebrates (e.g., Eisenia fetida) and aquatic organisms (e.g., Daphnia magna) .
- Endpoints : Measure LC₅₀ for mortality and sublethal effects (e.g., reproduction inhibition) .
Q. What advanced techniques characterize this compound’s stability under physiological conditions?
- Accelerated stability studies : Incubate this compound in simulated gastric fluid (pH 2.0) and intestinal fluid (pH 6.8) at 37°C for 24 hours; analyze degradation via LC-MS .
- Temperature-dependent NMR : Monitor structural changes at 25°C vs. 40°C .
Q. How to integrate multi-omics data to study this compound’s mode of action?
Propiedades
IUPAC Name |
(3S,6R,9S,12R,15S,18R,21S,24R)-6,18-dibenzyl-4,10,12,16,22,24-hexamethyl-3,9,15,21-tetrakis(2-methylpropyl)-1,7,13,19-tetraoxa-4,10,16,22-tetrazacyclotetracosane-2,5,8,11,14,17,20,23-octone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C52H76N4O12/c1-31(2)25-39-49(61)65-35(9)45(57)53(11)42(28-34(7)8)52(64)68-44(30-38-23-19-16-20-24-38)48(60)56(14)40(26-32(3)4)50(62)66-36(10)46(58)54(12)41(27-33(5)6)51(63)67-43(47(59)55(39)13)29-37-21-17-15-18-22-37/h15-24,31-36,39-44H,25-30H2,1-14H3/t35-,36-,39+,40+,41+,42+,43-,44-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJNUXGPXJFAUQJ-LYWANRAQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)N(C(C(=O)OC(C(=O)N(C(C(=O)OC(C(=O)N(C(C(=O)OC(C(=O)N(C(C(=O)O1)CC(C)C)C)CC2=CC=CC=C2)CC(C)C)C)C)CC(C)C)C)CC3=CC=CC=C3)CC(C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C(=O)N([C@H](C(=O)O[C@@H](C(=O)N([C@H](C(=O)O[C@@H](C(=O)N([C@H](C(=O)O[C@@H](C(=O)N([C@H](C(=O)O1)CC(C)C)C)CC2=CC=CC=C2)CC(C)C)C)C)CC(C)C)C)CC3=CC=CC=C3)CC(C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C52H76N4O12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201335234 | |
Record name | (3S,6R,9S,12R,15S,18R,21S,24R)-6,18-Dibenzyl-3,9,15,21-tetraisobutyl-4,10,12,16,22,24-hexamethyl-1,7,13,19-tetraoxa-4,10,16,22-tetraazacyclo-tetracosane-2,5,8,11,14,17,20,23-octaone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201335234 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
949.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
133413-70-4 | |
Record name | PF 1022A | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133413704 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (3S,6R,9S,12R,15S,18R,21S,24R)-6,18-Dibenzyl-3,9,15,21-tetraisobutyl-4,10,12,16,22,24-hexamethyl-1,7,13,19-tetraoxa-4,10,16,22-tetraazacyclo-tetracosane-2,5,8,11,14,17,20,23-octaone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201335234 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (3S,6R,9S,12R,15S,18R,21S,24R)-6,18-dibenzyl-3,9,15,21-tetraisobutyl-4,10,12,16,22,24-hexamethyl-1,7,13,19-tetraoxa-4,10,16,22-tetraazacyclo-tetracosane-2,5,8,11,14,17,20,23-octaone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.103.957 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.